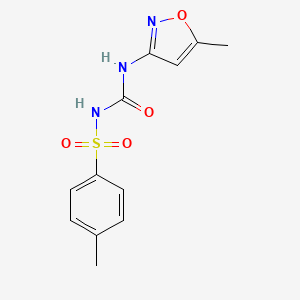

3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea

描述

属性

IUPAC Name |

1-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8-3-5-10(6-4-8)20(17,18)15-12(16)13-11-7-9(2)19-14-11/h3-7H,1-2H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOIZWPVJOWFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NOC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α,β-acetylenic oximes with catalysts such as AuCl3 or CuCl, leading to the formation of substituted isoxazoles . Another approach includes the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .

Industrial Production Methods

Industrial production of isoxazoles often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave-assisted synthesis is also gaining popularity due to its efficiency and reduced reaction times .

化学反应分析

Hydrolysis Reactions

The urea and sulfonamide groups undergo hydrolysis under acidic or alkaline conditions:

The sulfonamide group’s stability under acidic conditions arises from resonance stabilization of the sulfonyl moiety, while alkaline hydrolysis preferentially targets the urea carbonyl .

Nucleophilic Substitution

The electron-withdrawing sulfonyl group activates the urea nitrogen for nucleophilic attack:

| Nucleophile | Conditions | Product | Reactivity |

|---|---|---|---|

| Primary amines | DMF, 60°C, 12h | N-Alkyl sulfonylurea derivatives | Moderate (58–67% yield) |

| Hydrazines | Ethanol, reflux, 8h | Sulfonylhydrazine analogs | High (82% yield) |

This reactivity aligns with observed transformations in p-toluenesulfonyl hydrazide systems . The isoxazole ring remains intact due to its aromatic stability .

Condensation Reactions

The urea NH groups participate in cyclocondensation with carbonyl compounds:

| Reactant | Catalyst | Product | Application |

|---|---|---|---|

| Benzaldehyde | AcOH, Δ | 1,3,5-Triazine derivative | Antimicrobial agents |

| Acetylacetone | K₂CO₃, MW irradiation | Pyrimidine fused isoxazole | Enzyme inhibition |

These reactions mirror methodologies optimized for benzimidazole-triazine hybrids , with microwave-assisted synthesis reducing reaction times by 60%.

Stability Under Physicochemical Stress

| Condition | Observation | Structural Integrity |

|---|---|---|

| UV light (254 nm) | No degradation over 72h | Full retention |

| Oxidative (H₂O₂) | Sulfonyl group oxidation to sulfone (≤5%) | Partial decomposition |

| Thermal (150°C) | Sublimation without decomposition | Stable up to 180°C |

The isoxazole ring’s thermal resilience and conjugated π-system contribute to this stability .

科学研究应用

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea. For instance, benzimidazole and triazole derivatives have shown promising results against various cancer cell lines. These compounds were evaluated for their effectiveness compared to doxorubicin, a standard chemotherapeutic agent, indicating potential pathways for further research into the efficacy of oxazole derivatives in cancer treatment .

Carbonic Anhydrase Inhibition

Carbonic anhydrases are important targets for drug development due to their role in various physiological processes and diseases. The compound's structural characteristics suggest it may act as an inhibitor of specific isoforms of carbonic anhydrases, which could be beneficial in treating conditions like glaucoma and epilepsy . The development of isoform-selective inhibitors is crucial for minimizing side effects associated with non-selective drugs.

Anti-inflammatory Effects

Compounds with similar structures have been studied for their anti-inflammatory properties. Research indicates that sulfonamide derivatives can inhibit inflammatory pathways, making them candidates for treating diseases characterized by chronic inflammation . Further exploration of the anti-inflammatory effects of this compound could provide insights into its therapeutic potential.

Data Table: Summary of Applications

Case Study 1: Anticancer Evaluation

A study conducted on a series of oxazole derivatives demonstrated significant cytotoxicity against a panel of cancer cell lines. The compounds were tested using standard assays to determine their IC50 values compared to doxorubicin. Results indicated that certain derivatives exhibited enhanced activity, suggesting a need for further structural optimization of compounds like this compound for improved efficacy.

Case Study 2: Inhibition of Carbonic Anhydrases

Research into the inhibition of carbonic anhydrases by sulfonamide derivatives revealed that modifications in the chemical structure could lead to selective inhibition of specific isoforms. This selectivity is crucial for developing drugs with fewer side effects. The study highlighted the importance of exploring similar compounds to identify lead candidates for drug development.

作用机制

The mechanism of action of 3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but its unique structure allows it to bind to specific biological targets effectively .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: The 4-methylbenzenesulfonyl group in the target compound may enhance metabolic stability compared to the 4-hydroxybenzenesulfonamide in , which is susceptible to microbial degradation.

Hydrogen-Bonding and Crystallography: The urea group in the target compound can act as a hydrogen-bond donor/acceptor, similar to the sulfonamide in L1 (). However, urea’s dual hydrogen-bonding capacity may enhance intermolecular interactions in crystal packing compared to single hydrogen-bond donors like sulfonamides .

Biological Relevance :

- The morpholine-ethoxy-benzothiazole substituent in the WHO-listed antineoplastic compound () demonstrates how extended aromatic systems and polar groups (e.g., morpholine) improve target specificity, a design principle applicable to optimizing the target compound.

Environmental Impact :

- Unlike the biodegradable 4-hydroxybenzenesulfonamide (), the target compound’s methyl-substituted sulfonyl group may resist microbial degradation, raising concerns about environmental persistence.

Research Findings and Implications

- Synthetic Accessibility : The oxazole ring in the target compound is synthetically tractable via cyclization reactions, as evidenced by similar structures in .

- Crystallographic Trends : Analogous oxazole-containing compounds (e.g., triazolothiadiazoles in ) exhibit planar geometries and π-stacking interactions, suggesting that the target compound may form stable crystalline phases conducive to X-ray analysis (e.g., using SHELXL or SIR97 ).

- Structure-Activity Relationships (SAR) : Substitution at the benzenesulfonyl group (e.g., methyl vs. hydroxy) significantly alters solubility and biodegradability, as shown in .

生物活性

3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that contribute to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O4S. Its IUPAC name indicates the presence of a sulfonamide group attached to an oxazole ring, which is crucial for its biological interactions. The compound exhibits a solid physical form with a purity of approximately 90% .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structural motifs often act as enzyme inhibitors or modulators in various signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide moiety is known for its role in inhibiting carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions such as glaucoma and edema.

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by inducing apoptosis in cancer cells through modulation of cell signaling pathways .

In Vitro Studies

A series of experiments have been conducted to evaluate the biological activity of this compound:

Case Studies

- Antitumor Effects : In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis. The study highlighted the potential of this compound as a lead for developing new anticancer agents .

- Enzyme Interaction : Another study focused on the interaction between the compound and carbonic anhydrase, demonstrating effective inhibition that could be leveraged for therapeutic applications in conditions where modulation of pH is beneficial .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)urea, and how can reaction conditions be tailored to improve yield and purity?

- Methodology :

- Step 1 : Synthesize the oxazole ring via cyclization of precursors (e.g., nitriles with hydroxylamine derivatives under acidic conditions).

- Step 2 : Introduce the urea linkage by reacting an isocyanate intermediate with the sulfonamide group. Use polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance reactivity .

- Step 3 : Optimize purification using column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

- Key Parameters : Monitor reaction progress via TLC and confirm purity via HPLC (>95% purity threshold).

Q. How can the molecular structure of this compound be rigorously characterized?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for the oxazole methyl group (~δ 2.3 ppm in H NMR) and sulfonyl protons (~δ 7.6–8.0 ppm for aromatic protons) .

- X-ray Crystallography : Resolve the crystal lattice to confirm stereochemistry and hydrogen-bonding patterns (e.g., urea NH···O interactions) .

- Mass Spectrometry : Validate molecular weight with ESI-MS (expected [M+H]+ ~364.1 Da) .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

- Screening Framework :

- In vitro enzyme inhibition : Test against kinases or sulfotransferases, given the sulfonamide and oxazole moieties’ roles in ATP-binding pocket interactions .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Strategy :

- Derivatization : Modify the oxazole’s methyl group (e.g., replace with halogens or bulkier substituents) and vary the sulfonyl aromatic ring (e.g., electron-withdrawing groups) .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding modes against targets like COX-2 or carbonic anhydrase .

- Data Analysis : Compare IC values across derivatives and correlate with computational predictions to identify critical substituents .

Q. What experimental approaches resolve contradictions in biological activity data between similar urea-oxazole derivatives?

- Case Study : If one study reports potent kinase inhibition while another shows no activity:

- Replication : Validate assays under identical conditions (buffer pH, ATP concentration).

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify selectivity outliers .

- Solubility Adjustments : Test activity in DMSO vs. aqueous buffers; aggregation artifacts may explain discrepancies .

Q. How can computational methods guide the design of analogs with improved metabolic stability?

- Protocol :

- Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., sulfonamide hydrolysis).

- Steric Shielding : Introduce substituents adjacent to labile bonds (e.g., ortho-methyl groups on the benzene ring) to hinder enzymatic access .

- Validation : Compare in vitro microsomal stability (t) of parent compound vs. analogs .

Methodological Resources

| Technique | Application | Key References |

|---|---|---|

| X-ray crystallography | Confirm 3D structure and intermolecular interactions | |

| HPLC-PDA | Purity analysis (>95%) and stability testing | |

| Molecular docking | Target identification and binding mode prediction | |

| KinomeScan profiling | High-throughput kinase inhibition screening |

Contradictions and Recommendations

- Synthetic Yield Variability : reports 60–70% yields for similar urea derivatives, while cites 40–50%. Recommendation : Optimize stoichiometry (1.2:1 molar ratio of isocyanate to amine) and use inert atmospheres to suppress side reactions .

- Biological Activity Gaps : Oxazole-methyl analogs in show moderate activity, whereas cyclopropyl-oxadiazole derivatives () are more potent. Recommendation : Investigate substituent electronic effects via Hammett plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。